molecular formula C22H31N5O B6445994 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine CAS No. 2549064-16-4

4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B6445994
CAS No.: 2549064-16-4
M. Wt: 381.5 g/mol
InChI Key: KXKLPKUZTIKRJP-UHFFFAOYSA-N
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Description

4-(6-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a trisubstituted pyrimidine derivative characterized by a central pyrimidine ring functionalized at three positions:

  • Position 2: A methyl group.
  • Position 4: A morpholine moiety.
  • Position 6: A piperazine group substituted with a (2,4-dimethylphenyl)methyl (xylyl) side chain.

This compound’s structure combines a pyrimidine core with heterocyclic and aromatic substituents, making it a candidate for targeting kinase or receptor-mediated pathways. The morpholine and piperazine groups enhance solubility and modulate steric and electronic interactions, while the xylyl group may improve lipophilicity and target binding .

Properties

IUPAC Name

4-[6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-17-4-5-20(18(2)14-17)16-25-6-8-26(9-7-25)21-15-22(24-19(3)23-21)27-10-12-28-13-11-27/h4-5,14-15H,6-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKLPKUZTIKRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-Based Analogs

Compound Name / ID Core Structure Position 6 Substituent Position 4 Substituent Key Modifications Reference
Target Compound Pyrimidine 4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl Morpholine Xylyl-piperazine N/A
4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (75) Pyrimidine 4,4-Difluoropiperidin-1-yl Morpholine Fluorinated piperidine, pyridinyl
4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (77) Pyrimidine 4-Methylpiperazin-1-yl Morpholine Methylpiperazine, pyridinyl
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Pyrimidine 4-Sulfonylpiperazin-1-yl Aryl group Sulfonyl-piperazine, halogenated aryl
2-Chloro-6-((4-methanesulfonyl-piperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 4-Methanesulfonyl-piperazin-1-yl Morpholine Thienopyrimidine core, sulfonyl group

Key Observations :

  • Core Flexibility: The target compound uses a simple pyrimidine core, whereas analogs like those in –9 employ fused thieno-pyrimidine systems, which may enhance rigidity and π-stacking interactions .
  • Piperazine Modifications : The xylyl-piperazine group in the target compound contrasts with sulfonyl- (–9) or fluorinated-piperidine () substituents in analogs. Sulfonyl groups increase polarity, while xylyl enhances lipophilicity .
  • Position 4 Diversity : Morpholine is a consistent substituent in pyrimidine-based compounds (–6), but aryl or carbonyl groups are seen in other derivatives ().

Table 3: Inferred Property Comparisons

Compound Type Molecular Weight (g/mol) LogP (Predicted) Solubility Potential Activity
Target Compound ~450–500 Moderate (~3.5) Moderate in DMSO Kinase inhibition, antimalarial
Thieno-pyrimidines (–9) ~500–600 Higher (~4.5) Low Anticancer, kinase targets
Sulfonylpiperazines () ~400–500 Lower (~2.0) High Enzyme inhibition
Fluorinated Analogs () ~450–550 Moderate (~3.0) Moderate Antimalarial, CNS targets

Insights :

  • Activity : Pyrimidine-morpholine analogs (–6) show antimalarial activity, suggesting the target compound may share similar applications .

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